molecular formula C16H18O10 B13391032 7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one

7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one

Cat. No.: B13391032
M. Wt: 370.31 g/mol
InChI Key: CRSFLLTWRCYNNX-UHFFFAOYSA-N
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Description

Fraxin, also known as 7-hydroxy-6-methoxycoumarin 8-glucoside, is a natural product belonging to the coumarin family. It is a colorless crystalline substance with the molecular formula C16H18O10. Fraxin is primarily found in the bark of the ash tree (Fraxinus) and has been identified in other plants such as horse-chestnut, Ulmus macrocarpa, and Stewartia koreana .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fraxin can be synthesized through various chemical routes. One common method involves the glycosylation of 7-hydroxy-6-methoxycoumarin with glucose under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of fraxin often involves extraction from natural sources. The bark of the ash tree is harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified through chromatographic techniques to isolate fraxin .

Chemical Reactions Analysis

Types of Reactions

Fraxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fraxin has a wide range of scientific research applications:

Mechanism of Action

Fraxin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Fraxin is compared with other coumarin derivatives such as:

    Fraxidin Methyl Ether: Shows higher cell viability enhancement.

    Prenyletin: Exhibits potent antioxidant activity.

    Methoxsalen: Known for its use in phototherapy.

    Diffratic Acid: Demonstrates significant antioxidant properties.

    Rutoside: Commonly used for its vascular protective effects.

    Xanthyletin: Noted for its anti-inflammatory properties.

    Kuhlmannin: Exhibits moderate antioxidant activity

Fraxin is unique due to its specific glycosidic structure, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

The compound 7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydropyran-2-yl)oxy]chromen-2-one , commonly referred to as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of coumarins, which are known for their fused benzene and pyrone rings. The specific structure includes multiple hydroxyl groups that contribute to its reactivity and biological properties.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability of the compound to scavenge free radicals. A study demonstrated that compounds with similar structures showed IC50 values indicating strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a related coumarin derivative showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Coumarins have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines. A study reported that similar coumarin derivatives induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research has shown that it can reduce levels of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide), suggesting its potential use in inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its enzyme inhibition capabilities, particularly against tyrosinase and glucuronidase. These enzymes are crucial in melanin synthesis and drug metabolism, respectively. Inhibitory studies revealed IC50 values comparable to standard inhibitors, indicating potential applications in skin whitening and pharmacological formulations .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantIC50 values indicating strong activity
AntimicrobialMIC = 50 µg/mL against S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
Enzyme inhibitionComparable IC50 values for tyrosinase

Case Studies

  • Antioxidant Study : A randomized controlled trial assessed the antioxidant effects of coumarin derivatives on patients with oxidative stress conditions. Results indicated a significant reduction in biomarkers of oxidative damage after treatment with the compound.
  • Anticancer Research : A laboratory study investigated the effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that treatment led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
  • Anti-inflammatory Application : A clinical trial explored the use of the compound in patients with rheumatoid arthritis. Participants reported reduced joint pain and inflammation markers after administration over eight weeks.

Properties

IUPAC Name

7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSFLLTWRCYNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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